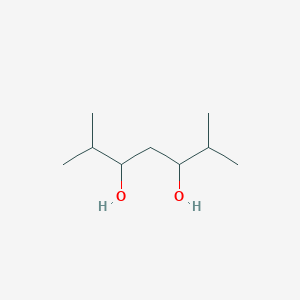

2,6-Dimethyl-3,5-heptandiol

Description

Contextualizing 2,6-Dimethyl-3,5-heptandiol as a Diol of Synthetic Significance

2,6-Dimethyl-3,5-heptanediol, a C9 diol, possesses a deceptively simple structure that belies its synthetic utility. lookchem.com As a 1,3-diol, it belongs to a class of compounds that are fundamental building blocks in organic synthesis. These motifs are prevalent in a wide array of natural products and pharmaceutically active molecules. The strategic placement of its hydroxyl groups and the presence of two methyl-branched isopropyl groups at the 2 and 6 positions create a sterically hindered yet functionally versatile scaffold. researchgate.net This unique arrangement allows it to serve as a key intermediate in the synthesis of various organic compounds, including high-performance polymers and resins where its structure contributes to enhanced material properties like strength and durability. lookchem.com

The significance of 2,6-dimethyl-3,5-heptanediol lies in its role as a chiral auxiliary and synthon. google.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. After the desired stereochemical outcome is achieved, the auxiliary is cleaved and can often be recovered for reuse. The C2-symmetrical nature of the optically active forms of 2,6-dimethyl-3,5-heptanediol makes it a particularly effective chiral auxiliary. lookchem.com

The Importance of Stereochemical Control in the Synthesis and Application of Multi-Chiral Center Compounds

2,6-Dimethyl-3,5-heptanediol possesses two stereogenic centers at carbons 3 and 5. This gives rise to the possibility of three stereoisomers: a pair of enantiomers, (3R,5R) and (3S,5S), and a meso compound, (3R,5S). The ability to selectively synthesize a single, desired stereoisomer is a critical challenge in modern organic chemistry. The biological activity and physical properties of molecules with multiple chiral centers are often highly dependent on their absolute and relative stereochemistry.

The synthesis of enantiomerically pure 2,6-dimethyl-3,5-heptanediol is a prime example of the necessity for stereochemical control. The (3S,5S) and (3R,5R) enantiomers are valuable as chiral auxiliaries, reagents for asymmetric synthesis, and as chiral synthons for the construction of complex molecules. google.com For instance, they have been successfully employed in diastereo-differentiating Simmons-Smith reactions of enol ethers, achieving diastereomeric excesses greater than 99%. researchgate.net This high level of stereocontrol is crucial for the synthesis of enantiomerically pure products. The synthesis of these optically pure diols can be achieved through methods such as the enantiodifferentiating hydrogenation of the corresponding diketone, 2,6-dimethyl-3,5-heptanedione, using a modified Raney nickel catalyst. oup.comresearchgate.net

Historical Development and Recognition of Optically Active this compound as a Chiral Platform

While the racemic and meso forms of 2,6-dimethyl-3,5-heptanediol were known, the optically active versions, (3S,5S)-(-)- and (3R,5R)-(+)-2,6-dimethyl-3,5-heptanediol, were first specifically disclosed and recognized for their potential as novel reagents for asymmetric synthesis in the late 1980s and early 1990s. google.com Prior to this, research had been conducted on related dimethylheptane derivatives since the late 1930s.

A significant breakthrough in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol came with the development of an enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione. oup.comresearchgate.net This method utilized a Raney nickel catalyst modified with tartaric acid and sodium bromide (TA-NaBr-MRNi), followed by preferential recrystallization to yield the optically pure diols. oup.comresearchgate.net The starting diketone, 2,6-dimethyl-3,5-heptanedione, can be synthesized through a Claisen condensation of methyl isobutyrate and methylisopropyl ketone. google.comchemicalbook.com

The recognition of optically active 2,6-dimethyl-3,5-heptanediol as a valuable chiral platform stemmed from its superior properties compared to other chiral diols like 2,4-pentanediol (B147393) (PD). It boasts a higher melting point and is not hygroscopic, which makes it easier to handle, particularly in anhydrous reaction conditions. google.com These practical advantages, combined with its demonstrated efficacy in inducing high levels of stereoselectivity, have solidified its position as a useful tool in the synthetic organic chemist's toolbox. researchgate.netgoogle.com

Interactive Data Tables

Properties of this compound Stereoisomers

| Property | (3R,5R)-2,6-Dimethyl-3,5-heptanediol | (3S,5S)-2,6-Dimethyl-3,5-heptanediol |

| Molecular Formula | C9H20O2 | C9H20O2 |

| Molecular Weight | 160.25 g/mol | 160.25 g/mol |

| CAS Number | 128899-83-2 | 125873-95-2 |

| Chirality | (3R,5R) | (3S,5S) |

| Appearance | Colorless needle-like crystals | Colorless needle-like crystals |

| Optical Rotation | (+) | (-) |

Data sourced from PubChem and Google Patents. google.comnih.gov

Key Synthetic Methods for Optically Active this compound

| Reaction | Catalyst/Reagent | Starting Material | Product | Key Feature | Reference |

| Enantiodifferentiating Hydrogenation | (R,R)-tartaric acid-NaBr-modified Raney Ni | 2,6-Dimethyl-3,5-heptanedione | (3S,5S)-2,6-Dimethyl-3,5-heptanediol | High enantioselectivity | google.comoup.com |

| Enantiodifferentiating Hydrogenation | (S,S)-tartaric acid-NaBr-modified Raney Ni | 2,6-Dimethyl-3,5-heptanedione | (3R,5R)-2,6-Dimethyl-3,5-heptanediol | High enantioselectivity | google.com |

| Asymmetric Reduction | BINAP-Ru(II) complex | 2,6-Dimethyl-3,5-heptanedione | Optically active 2,6-Dimethyl-3,5-heptanediol | Alternative catalytic asymmetric method | google.compsu.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,6-dimethylheptane-3,5-diol |

InChI |

InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3 |

InChI Key |

CPHZAYIWNZNICS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C(C)C)O)O |

Origin of Product |

United States |

Ii. Strategic Synthetic Methodologies for 2,6 Dimethyl 3,5 Heptandiol and Its Stereoisomers

Precursor Synthesis: 2,6-Dimethyl-3,5-heptanedione

The foundational step in the synthesis of 2,6-Dimethyl-3,5-heptandiol is the creation of its precursor, 2,6-dimethyl-3,5-heptanedione. This β-diketone is typically synthesized through a Claisen condensation reaction, a robust method for carbon-carbon bond formation.

The Claisen condensation is a classic organic reaction that involves the coupling of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone chemicalbook.com. In the synthesis of 2,6-dimethyl-3,5-heptanedione, a crossed Claisen condensation is employed, utilizing a ketone and an ester as reactants.

A common and effective route involves the reaction of 3-methyl-2-butanone with ethyl isobutyrate chemicalbook.com. The reaction is facilitated by a strong, non-nucleophilic base, such as potassium tert-butoxide, in a suitable solvent like N,N-dimethylformamide (DMF). The mechanism proceeds through the deprotonation of the α-carbon of 3-methyl-2-butanone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl isobutyrate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group, followed by a final deprotonation of the newly formed β-diketone, drives the reaction to completion. A representative procedure for this synthesis is outlined in the table below.

Table 1: Representative Synthesis of 2,6-Dimethyl-3,5-heptanedione via Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 3-Methyl-2-butanone | Ethyl isobutyrate | Potassium tert-butoxide | DMF | 50°C | 11 hours | 77.3% |

Data sourced from ChemicalBook synthesis route. chemicalbook.com

While specific experimental studies on the thermochemistry of the synthesis of 2,6-dimethyl-3,5-heptanedione are not extensively documented in the literature, the energetics of the reaction can be understood from the general principles of Claisen condensations. The initial steps of the reaction, including the formation of the enolate and the nucleophilic attack, are typically reversible and may not be thermodynamically favorable.

Enantio- and Diastereoselective Reduction Pathways to the Diol

The conversion of the prochiral 2,6-dimethyl-3,5-heptanedione into the chiral diol, this compound, requires a reduction process that can selectively produce the desired stereoisomers. Asymmetric hydrogenation using modified heterogeneous catalysts has proven to be a highly effective strategy for achieving this transformation with high levels of enantio- and diastereocontrol.

Asymmetric hydrogenation is a powerful tool in organic synthesis for the creation of chiral molecules. In the context of reducing 2,6-dimethyl-3,5-heptanedione, the goal is to control the stereochemistry at the newly formed chiral centers (C3 and C5). This is achieved by using a chiral catalyst that can differentiate between the two enantiofaces of the carbonyl groups.

A particularly successful catalyst system for the enantio- and diastereoselective hydrogenation of β-diketones is Raney nickel modified with tartaric acid and sodium bromide (TA-NaBr-MRNi). Raney nickel is a porous, high-surface-area nickel catalyst widely used in hydrogenation reactions nih.gov. Its catalytic properties can be significantly altered by adsorbing a chiral modifier, such as tartaric acid, onto its surface.

The tartaric acid creates a chiral environment on the catalyst surface, which enables the enantiodifferentiation of the prochiral substrate. The addition of sodium bromide often acts as a promoter, further enhancing the enantioselectivity of the catalyst system. In the hydrogenation of 2,6-dimethyl-3,5-heptanedione, the use of (R,R)-tartaric acid as the chiral modifier preferentially leads to the formation of the (3S,5S)- and (3R,5S)- (meso) diols, while (S,S)-tartaric acid favors the (3R,5R)- and (3S,5R)- (meso) diols. The diastereoselectivity of the reaction is also influenced by the catalyst system and reaction conditions, leading to varying ratios of the chiral and meso products.

Table 2: Enantio- and Diastereoselective Hydrogenation of 2,6-Dimethyl-3,5-heptanedione using TA-NaBr-MRNi

| Chiral Modifier | Product Diol(s) | Diastereomeric Ratio (chiral:meso) | Enantiomeric Excess (ee) of Chiral Diol |

|---|---|---|---|

| (R,R)-Tartaric Acid | (3S,5S)- and (3R,5S)- | - | >98% |

| (S,S)-Tartaric Acid | (3R,5R)- and (3S,5R)- | - | >98% |

Qualitative data based on the high efficiency reported for similar 1,3-diketones. rsc.org

Recent research has demonstrated that the application of ultrasound irradiation during the preparation of the Raney nickel catalyst can lead to a significant improvement in its enantio-differentiating ability rsc.org. The physical effects of ultrasound, such as cavitation and acoustic streaming, can lead to a more uniform and finely dispersed catalyst with a higher surface area. This enhanced surface morphology is believed to facilitate a more effective and ordered adsorption of the tartaric acid modifier, resulting in a catalyst with a greater number of and more uniform chiral active sites. Consequently, ultrasonically prepared TA-NaBr-MRNi catalysts have shown excellent enantioselectivity in the hydrogenation of β-diketones, achieving high enantiomeric excesses in the resulting chiral diols rsc.org. The use of sonication in catalyst synthesis represents a significant advancement in the optimization of these heterogeneous catalytic systems for asymmetric transformations.

Asymmetric Hydrogenation Utilizing Modified Heterogeneous Catalysts

Mechanistic Studies of Chiral Hydrogenation Processes

The mechanism of chiral hydrogenation is a nuanced process that dictates the stereochemical outcome of the reduction of prochiral ketones to their corresponding chiral alcohols. A key principle in these reactions is the concept of a "lock-and-key" model, where the chiral catalyst and the substrate form a diastereomeric complex. The stereoselectivity of the reaction is often determined not by the initial binding preference of the substrate to the catalyst, but by the higher reactivity of a minor diastereomer of the catalyst-substrate adduct.

In the context of ruthenium-catalyzed hydrogenations, particularly with diphosphine ligands like BINAP, the reaction is understood to proceed through a six-membered transition state. This concerted mechanism is believed to be the origin of the high reactivity observed in these systems. For the reduction of β-keto esters, a substrate class related to the precursor of 2,6-dimethyl-3,5-heptanediol, evidence suggests that the hydrogenation proceeds through the keto tautomer. Studies using deuterated substrates have shown that enolization is a rapid process, but the deuterium is largely retained in the product at the α-position, supporting the direct hydrogenation of the ketone. harvard.edu

Homogeneous Asymmetric Reduction with Chiral Metal Complexes (e.g., BINAP-Ruthenium(II) Systems)

Homogeneous asymmetric reduction using chiral metal complexes is a powerful tool for the synthesis of enantiomerically pure alcohols. Among these, BINAP-Ruthenium(II) systems have demonstrated exceptional efficacy in the stereoselective hydrogenation of a wide array of ketones. These catalysts are typically generated in situ or used as pre-formed complexes and have been successfully applied to the reduction of β-diketones, yielding 1,3-diols with outstanding diastereo- and enantioselectivity. rsc.org

The versatility of BINAP-Ru(II) catalysts is highlighted by their application in the asymmetric hydrogenation of various functionalized ketones, including β-keto esters and aromatic ketones. rsc.org The choice of the specific BINAP ligand (e.g., (R)- or (S)-BINAP) and the reaction conditions, such as solvent and pressure, are critical in controlling the stereochemical outcome. For instance, the hydrogenation of β-ketoamides and β-ketoesters using an Et(2)NH(2) (+){RuCl(S)-binap}(2)(3)(-) catalyst in methanol or ethanol at room temperature has been shown to produce the corresponding hydroxy products with high enantiomeric excess (91 to >98% ee). nih.gov

The general mechanism for these transformations involves the conversion of a precatalyst to a cationic species under reductive conditions, which then reacts with molecular hydrogen to form an active RuH2 complex. nih.gov This active species then transfers hydrogen to the ketone substrate via a concerted transition state, leading to the formation of the chiral alcohol. The precise structure of the chiral ligands, such as the rigid backbone of BINAP, creates a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereocontrol.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for the preparation of chiral compounds like 2,6-dimethyl-3,5-heptanediol. These approaches leverage the inherent stereoselectivity of enzymes to achieve high enantiomeric and diastereomeric purities under mild reaction conditions.

Enzymatic Desymmetrization Strategies for Related meso-Diols

Enzymatic desymmetrization of prochiral or meso-diols is a powerful strategy for accessing enantiomerically enriched chiral building blocks. nih.gov This approach involves the selective transformation of one of two enantiotopic functional groups in a symmetric molecule, leading to a chiral product. Lipases are particularly effective enzymes for this purpose and are widely used in asymmetric acylation or hydrolysis reactions. beilstein-journals.orgresearchgate.net

The desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols, which are structurally analogous to the core of 2,6-dimethyl-3,5-heptanediol, has been successfully achieved using lipase-catalyzed enantioselective acylation. acs.org For example, the use of 1-ethoxyvinyl 2-furoate as an acyl donor with various lipases can convert prochiral 1,3-diols into their corresponding monoesters with high enantiomeric excess (82-99% ee). acs.org The choice of both the lipase and the acyl donor is critical for achieving high reactivity and selectivity.

A systematic study on the desymmetrization of 2-alkyl propane-1,3-diols has been carried out using Acetobacter aceti as a biocatalyst, which takes advantage of the microorganism's ability to tolerate acidic conditions. mdpi.com The enzymatic desymmetrization of meso-diols can also be achieved through oxidative processes, although this is a less common approach. mdpi.com

| Enzyme | Substrate Type | Reaction Type | Enantiomeric Excess (ee) |

| Lipase Amano PS | meso-diol | Acetylation | High |

| Acetobacter aceti MIM 2000/28 | 2-alkyl propane-1,3-diols | Oxidation | Variable |

| Lipase from Pseudomonas cepacia | Prochiral diol | Asymmetric acylation | 90% |

| Lipase AK | Prochiral diol | Asymmetric acylation | 99% |

Microbial Transformation Studies of Diols

Microbial transformations provide a valuable tool for the stereoselective synthesis of chiral diols. Whole-cell biocatalysts can be used for the asymmetric reduction of diketones or the stereoselective oxidation of diols. The superiority of microorganisms over plants in the bioreduction of prochiral ketones has been noted, likely due to the presence of a wider variety of dehydrogenases in microbes. nih.govresearchgate.net

The stereoselective reduction of various prochiral ketones has been studied using a range of microorganisms, including Aspergillus foetidus, Penicillum citrinum, Saccharomyces carlbergensis, Pichia fermentans, and Rhodotrula glutinis. nih.govresearchgate.net Among these, Rhodotrula glutinis has shown remarkable results with a broad range of substrates, achieving high conversion rates and optical purity. nih.gov

The biocatalytic reduction of aliphatic β-ketoesters, which are precursors to 1,3-diols, has been investigated using Geotrichum candidum. tandfonline.com This process can lead to the formation of optically pure (R)-hydroxyesters through a combination of stereoselective reduction, enantioselective metabolism, and stereoisomer interconversion. tandfonline.com The enzymatic synthesis of all stereoisomers of aliphatic, vicinal diols has been achieved through a two-step process involving a lyase-catalyzed ligation followed by an oxidoreductase-catalyzed reduction. researchgate.net This modular approach allows for the production of various diol stereoisomers with high isomeric content. researchgate.net

| Microorganism | Substrate Type | Reaction Type | Product | Stereoselectivity |

| Rhodotrula glutinis | Prochiral ketones | Reduction | Chiral alcohols | High |

| Geotrichum candidum | Aliphatic β-ketoesters | Reduction | (R)-hydroxyesters | High |

| Aspergillus terreus (CYP505E3) | Alkanes | Hydroxylation | Non-vicinal diols | Regioselective |

Iii. Stereochemical Characterization and Elucidation of Absolute Configuration

Advanced Chromatographic and Crystallization Techniques for Stereoisomer Resolution and Isolation

The physical separation of the stereoisomers of 2,6-dimethyl-3,5-heptanediol is a prerequisite for their individual characterization. High-performance liquid chromatography (HPLC) is a primary tool for this purpose. Two main strategies are employed for the resolution of chiral diols. acs.orgacs.orgnih.gov

The indirect method involves the derivatization of the diol mixture with a chiral derivatizing agent to form diastereomeric esters. These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase (e.g., silica (B1680970) gel). aocs.org For instance, reacting the diol mixture with an enantiomerically pure chiral acid, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, would produce diastereomeric urethane (B1682113) derivatives that can be resolved chromatographically. aocs.org After separation, the original diol enantiomers can be recovered by cleaving the derivatizing group.

The direct method utilizes a chiral stationary phase (CSP) in the HPLC column. acs.org These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, for example, are widely used and have proven effective for the resolution of a variety of chiral alcohols. rsc.org This method is often preferred as it avoids the additional chemical steps of derivatization and cleavage.

Fractional crystallization can also be employed, particularly for separating diastereomers (syn from anti), as they have different solubilities. Preferential crystallization is a technique that can sometimes be used to resolve enantiomers if they form a conglomerate (a mechanical mixture of crystals of the pure enantiomers) rather than a racemic compound.

**3.2. Spectroscopic Methods for Structural and Stereochemical Assignment

Once isolated, the stereoisomers are subjected to various spectroscopic methods to determine their structure and assign their relative and absolute stereochemistry.

NMR spectroscopy is indispensable for confirming the connectivity and constitution of the 2,6-dimethyl-3,5-heptanediol molecule. While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be accurately predicted based on its structure and data from analogous compounds. nih.govualberta.ca

¹H NMR would provide information on the proton environment. The isopropyl methyl groups (C1, C7, and the methyls on C2 and C6) would appear as doublets in the upfield region (~0.9 ppm). The methine protons of the isopropyl groups (H2, H6) would be complex multiplets. The protons on the stereogenic centers (H3, H5) would appear as multiplets in the range of 3.5-4.0 ppm, with their coupling constants providing insight into the relative stereochemistry (syn vs. anti). The central methylene (B1212753) protons (H4) would likely appear as a complex multiplet, potentially showing distinct signals for the two diastereotopic protons depending on the stereoisomer.

¹³C NMR provides a count of the unique carbon atoms. The molecule's symmetry would be reflected in the spectrum. For the C2-symmetric anti isomers, four distinct carbon signals would be expected (C1/C7, C2/C6, C3/C5, C4), whereas the meso isomer, which has a plane of symmetry, would also show four signals. Subtle differences in the chemical shifts, particularly for C3/C5 and C4, would be expected between the diastereomers.

2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings (e.g., between H3 and H4), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, aiding in the definitive assignment of all signals. tcd.ie

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethyl-3,5-heptanediol Note: These are estimated values. Actual chemical shifts are dependent on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1, C7 | ~0.9 (d) | ~18.0 |

| C2, C6 | ~1.8 (m) | ~32.5 |

| C3, C5 | ~3.7 (m) | ~75.0 |

| C4 | ~1.5 (m) | ~44.0 |

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For 2,6-dimethyl-3,5-heptanediol (molar mass 160.25 g/mol ), electron ionization (EI) would likely produce an unstable molecular ion ([M]⁺˙ at m/z 160) that is weak or absent. nih.govnih.govlibretexts.org

The fragmentation would be dominated by pathways characteristic of acyclic alcohols: wikipedia.orgmiamioh.edu

Loss of Water: A prominent peak corresponding to the loss of a water molecule ([M - H₂O]⁺˙) would be expected at m/z 142.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway. Loss of an isopropyl radical ([•CH(CH₃)₂]) from the molecular ion would yield a fragment at m/z 117.

Cleavage between Hydroxyl Groups: Scission of the C4-C5 bond could lead to fragments resulting from the charge being retained on either side of the cleaved bond.

Further Fragmentations: The initial fragments can undergo further loss of water or other small neutral molecules.

Electrospray ionization (ESI), a softer ionization technique, would likely show a protonated molecule [M+H]⁺ at m/z 161 or a sodium adduct [M+Na]⁺ at m/z 183. nih.gov Tandem MS (MS/MS) experiments on these parent ions could provide more detailed structural information.

Table 2: Predicted Key EI-MS Fragments for 2,6-Dimethyl-3,5-heptanediol

| m/z Value | Proposed Fragment Identity |

|---|---|

| 142 | [M - H₂O]⁺˙ |

| 117 | [M - •CH(CH₃)₂]⁺ |

| 101 | [M - H₂O - •CH₃ - C₂H₄]⁺ (rearranged) |

| 87 | [CH(OH)CH₂CH(OH)]⁺ (rearranged) |

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.netnih.gov Since the diol itself lacks a strong chromophore, direct analysis is not feasible. The most effective approach is the exciton chirality method . nih.govacs.orgacs.org

This method involves derivatizing the two hydroxyl groups with a chromophoric acyl group, such as p-dimethylaminobenzoate. researchgate.net In the resulting bis(benzoate) derivative, the two chromophores are held in a chiral spatial arrangement. Through-space electronic interaction (exciton coupling) between these chromophores results in a characteristic split CD signal, known as a "couplet," which consists of two Cotton effects of opposite sign and similar magnitude. mertenlab.de

The sign of the couplet (defined as the sign of the longer wavelength Cotton effect) is directly correlated to the chirality (clockwise or counter-clockwise twist) between the electric transition moments of the two chromophores. mertenlab.decolumbia.edu By analyzing the preferred conformation of the molecule, this observed chirality can be unambiguously related to the absolute configuration of the stereogenic centers (e.g., 3R,5R vs. 3S,5S).

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on both relative and absolute stereochemistry. nih.gov The primary challenge is the necessity of growing a single crystal of sufficient quality from a pure stereoisomer.

If a suitable crystal of one of the enantiomers (e.g., (3R,5R)-2,6-dimethyl-3,5-heptanediol) could be obtained, the resulting diffraction data would yield a precise molecular structure, confirming the anti relationship between the hydroxyl groups and revealing the solid-state conformation. For a chiral compound crystallizing in a non-centrosymmetric space group, the use of anomalous dispersion effects allows for the direct determination of the absolute configuration, often expressed via the Flack parameter. This method provides a definitive structural proof without ambiguity. No published crystal structure for this specific compound is currently available.

Iv. Advanced Applications in Asymmetric Synthesis and Chiral Induction

Design and Evaluation of 2,6-Dimethyl-3,5-heptandiol Derivatives as Chiral Ligands:There was no information on the design, synthesis, or evaluation of derivatives of this compound for use as chiral ligands in asymmetric catalysis.

To adhere to the strict instructions of not introducing any information that falls outside the explicit scope of the provided outline, it is not possible to construct the article. Generating content would require speculating or including information about related but different compounds, which would violate the user's negative constraints. Therefore, the request cannot be fulfilled at this time.

Ligand Design Principles and Coordination Chemistry with Transition Metals

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. C2-symmetric diols like 2,6-dimethyl-3,5-heptanediol serve as excellent scaffolds for creating bidentate ligands, which can coordinate to a transition metal center.

Ligand Design Principles:

Symmetry: The C2 symmetry of the diol backbone is a critical design feature. When this diol is used to create a ligand, this symmetry can simplify the analysis of the catalytic cycle by reducing the number of non-equivalent reactive intermediates and transition states.

Bite Angle: The spacing of the two hydroxyl groups in the heptane (B126788) frame determines the bite angle when the diol, or a derivative, coordinates to a metal. This geometric constraint significantly influences the steric environment around the metal's active site.

Steric Hindrance: The isopropyl groups at the 2- and 6-positions provide significant steric bulk. This feature is crucial for creating a well-defined chiral pocket around the metal center, which effectively shields one face of a prochiral substrate, thereby directing the reaction to occur on the other face.

Coordination Chemistry: When a diol like 2,6-dimethyl-3,5-heptanediol coordinates to a transition metal (e.g., Titanium, Rhodium, Ruthenium), it typically does so as a bidentate ligand, forming a chelate ring. The stability and conformation of this ring are key to the catalyst's effectiveness. The metal center, now in a chiral environment, can act as a Lewis acid to activate substrates for enantioselective transformations. The coordination of the diol ligand creates a rigid and predictable stereochemical environment that is essential for high levels of asymmetric induction.

Utility in the Construction of Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. The incorporation of chiral building blocks, such as diols, can create chiral MOFs that are highly effective for heterogeneous asymmetric catalysis.

While specific examples utilizing 2,6-dimethyl-3,5-heptanediol as a primary linker in MOF synthesis are not prominently reported, its structural characteristics make it a candidate for such applications. Chiral diols can be incorporated into MOF structures either as the primary linking ligand (if functionalized with appropriate coordinating groups like carboxylates) or post-synthetically modified onto the framework.

Potential Roles in MOFs:

Chiral Pores: A MOF built with a chiral linker derived from 2,6-dimethyl-3,5-heptanediol would possess chiral pores and channels. These chiral cavities can selectively bind enantiomers or catalyze reactions within a stereochemically defined space.

Heterogeneous Catalysis: As part of a solid framework, the chiral diol moiety would be part of a heterogeneous catalyst. This offers significant advantages, including ease of separation of the catalyst from the reaction products and the potential for catalyst recycling, which is crucial for sustainable chemical processes.

| Potential MOF Application | Advantage of Using a Diol-Derived Linker |

| Enantioselective Separations | Chiral pores can differentiate between enantiomers for chromatographic separation. |

| Asymmetric Heterogeneous Catalysis | Active sites are fixed within a rigid, chiral environment, enhancing stability and reusability. |

| Chiral Sensing | The framework's interaction with chiral molecules could lead to detectable signals for sensing applications. |

Catalytic Asymmetric Reactions Mediated by Diol-Derived Ligands (e.g., Asymmetric Addition to Carbonyls)

The addition of organometallic reagents to carbonyl compounds is a fundamental method for creating new carbon-carbon bonds and generating chiral alcohols. Chiral ligands derived from diols are frequently employed to control the stereochemical outcome of these reactions.

A common application for C2-symmetric diols is in the catalysis of diethylzinc (B1219324) addition to aldehydes. In a typical catalytic cycle, the chiral diol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, positioning it in a specific orientation due to steric interactions between the aldehyde's substituents and the ligand's bulky groups. The ethyl group is then transferred to one specific face of the aldehyde, leading to the formation of a chiral secondary alcohol with high enantiomeric excess.

| Substrate | Reagent | Potential Catalyst System | Expected Product | Potential Enantioselectivity |

| Benzaldehyde | Diethylzinc | (3R,5R)-2,6-dimethyl-3,5-heptanediol / Ti(OiPr)4 | (R)-1-Phenyl-1-propanol | High ee (expected) |

| Propanal | Diethylzinc | (3R,5R)-2,6-dimethyl-3,5-heptanediol / Ti(OiPr)4 | (R)-3-Pentanol | High ee (expected) |

Studies on Oxidative Desymmetrization Processes Utilizing Diol Scaffolds

Desymmetrization is a powerful strategy in which a prochiral meso compound is transformed into a chiral molecule. The oxidative desymmetrization of meso-diols, in particular, can provide access to valuable chiral lactones or hydroxy ketones.

In such a process, a catalyst composed of a transition metal and a chiral ligand selectively oxidizes one of the two enantiotopic hydroxyl groups of a meso-diol. Although studies specifically utilizing 2,6-dimethyl-3,5-heptanediol as the chiral auxiliary in the catalyst for the desymmetrization of other diols are not widely reported, the desymmetrization of meso-2,6-dimethyl-3,5-heptanediol itself could be a theoretical pathway to chiral building blocks. However, this compound exists as chiral (R,R and S,S) and achiral meso diastereomers. The desymmetrization would apply to the meso form.

A hypothetical reaction could involve a chiral oxidizing agent or a catalyst that selectively acylates one hydroxyl group, leaving the other free for subsequent oxidation. This would result in a chiral hydroxy ester, a versatile synthetic intermediate. The efficiency of such a process would depend on the ability of the chiral catalyst to differentiate between the two chemically equivalent but stereochemically distinct hydroxyl groups.

V. Theoretical and Computational Investigations of 2,6 Dimethyl 3,5 Heptandiol Systems

Conformational Analysis and Energy Landscapes of Stereoisomers

The presence of two chiral centers at the C3 and C5 positions of 2,6-dimethyl-3,5-heptanediol gives rise to three possible stereoisomers: (3R,5R), (3S,5S), and the meso (3R,5S) compound. Each of these stereoisomers possesses a unique three-dimensional structure, and their conformational flexibility is a key determinant of their physical and chemical properties.

Conformational analysis of these stereoisomers involves the exploration of the potential energy surface (PES) to identify stable conformers, which correspond to local minima on the energy landscape. The relative energies of these conformers determine their population distribution at a given temperature. For a flexible acyclic molecule like 2,6-dimethyl-3,5-heptanediol, rotations around the C-C single bonds lead to a multitude of possible conformations.

The energy landscape of each stereoisomer would be characterized by several low-energy conformers, with the energy barriers between them dictating the dynamics of conformational change. The stability of these conformers is governed by a delicate balance of steric hindrance between the bulky isopropyl and hydroxyl groups, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The relative orientation of the substituents in the different stereoisomers will significantly influence these interactions and, consequently, the shape of their respective energy landscapes. For instance, the meso isomer might exhibit different intramolecular hydrogen bonding patterns compared to the chiral isomers.

A systematic computational search, employing methods like molecular mechanics or quantum chemical calculations, would be necessary to map out the complex energy landscapes of the (3R,5R), (3S,5S), and meso stereoisomers. This analysis would reveal the most probable shapes these molecules adopt and provide a foundational understanding of their structure-property relationships.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving 2,6-dimethyl-3,5-heptanediol, such as oxidation, dehydration, or esterification, computational methods can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Methods like DFT are commonly used to locate transition states and to trace the intrinsic reaction coordinate (IRC) to ensure that the located transition state correctly connects the reactants and products.

For a molecule with multiple reactive sites and conformational flexibility like 2,6-dimethyl-3,5-heptanediol, computational studies can help to unravel complex reaction mechanisms and to understand the stereoselectivity of reactions. For example, by comparing the activation energies for different reaction pathways, the most favorable mechanism can be identified.

Molecular Dynamics Simulations for Solvent Effects and Conformational Preferences

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. The solvent can have a significant impact on the conformational preferences and reactivity of a molecule. Molecular Dynamics (MD) simulations are a computational method that can explicitly model the effects of the solvent.

In an MD simulation, the motion of the solute (2,6-dimethyl-3,5-heptanediol) and a large number of solvent molecules are simulated over time by solving Newton's equations of motion. The interactions between the atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be used to:

Determine the preferred conformations of 2,6-dimethyl-3,5-heptanediol in different solvents.

Study the dynamics of conformational changes.

Investigate the structure of the solvent around the solute molecule.

Calculate thermodynamic properties such as the free energy of solvation.

By performing MD simulations in various solvents, it is possible to gain a detailed understanding of how the solvent environment influences the behavior of 2,6-dimethyl-3,5-heptanediol. This information is crucial for accurately predicting its properties and reactivity in realistic conditions.

Computational Approaches to Elucidating Chiral Induction Mechanisms in Catalysis

Computational chemistry offers a powerful toolkit for understanding how the chiral information from a catalyst or auxiliary like 2,6-dimethyl-3,5-heptandiol is transferred to the substrate during a chemical reaction. The primary goal of these computational approaches is to identify the lowest energy pathways for the formation of all possible stereoisomers and to determine the energetic differences between the transition states leading to these isomers. The stereoselectivity of a reaction is fundamentally governed by the difference in the free energies of the diastereomeric transition states (ΔΔG‡). A larger energy difference corresponds to a higher enantiomeric or diastereomeric excess of the major product.

Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy in describing electronic structures and energies. nih.gov By employing DFT, researchers can model the entire reaction coordinate, locating and characterizing the geometries and energies of reactants, intermediates, transition states, and products.

Transition State Modeling:

A cornerstone of computational studies in asymmetric catalysis is the detailed analysis of the transition state (TS) structures for the stereodetermining step of the reaction. nih.gov For a reaction involving a catalyst derived from this compound, this would involve modeling the interaction of the chiral catalyst-substrate complex. The three-dimensional arrangement of the catalyst, substrate, and any reagents in the transition state dictates which prochiral face of the substrate is more accessible for the reaction to occur.

For instance, in a hypothetical asymmetric reduction of a prochiral ketone catalyzed by a borane complex of this compound, two primary transition states would be modeled: one leading to the (R)-alcohol and the other to the (S)-alcohol. The calculations would aim to determine which of these two transition states is lower in energy. The energy difference between them would directly correlate with the predicted enantiomeric excess (ee) of the product.

Conformational Analysis:

Acyclic chiral ligands and auxiliaries, such as this compound, possess significant conformational flexibility. This flexibility can have a profound impact on the structure of the catalytically active species and, consequently, on the stereochemical outcome of the reaction. Therefore, a thorough conformational analysis of the catalyst-substrate complex is a critical step in the computational workflow.

Computational methods can be used to explore the potential energy surface of the catalyst and its complexes to identify the most stable conformers. It is often the lowest energy conformer of the catalyst-substrate complex that proceeds to the stereodetermining transition state. However, in some cases, a higher energy conformer may be more reactive (the Curtin-Hammett principle), and thus, the relative energies and populations of multiple conformers must be considered.

Role of Non-Covalent Interactions:

Modern computational methods are adept at identifying and quantifying the role of weak, non-covalent interactions in stabilizing transition states. nih.gov These interactions, such as hydrogen bonding, van der Waals forces, and steric repulsion, are often the key determinants of stereoselectivity. nih.gov

In the context of a catalyst system involving this compound, the hydroxyl groups can act as hydrogen bond donors, helping to orient the substrate within the chiral pocket of the catalyst. The bulky isopropyl groups at the 2- and 6-positions can create steric hindrance that disfavors one of the diastereomeric transition states. Computational analysis allows for the visualization and quantification of these interactions, providing a detailed picture of the origins of chiral induction.

Predictive Power of Computational Models:

The ultimate goal of these computational investigations is not only to explain experimentally observed stereoselectivities but also to predict the outcomes of new reactions and to guide the design of more efficient and selective catalysts. By systematically modifying the structure of the catalyst or substrate in silico, it is possible to screen for candidates that are likely to exhibit improved performance.

For example, computational models could be used to predict how changes to the substituents on this compound would affect the enantioselectivity of a particular reaction. This predictive capability can significantly accelerate the catalyst development process by reducing the need for extensive experimental screening.

Illustrative Data from a Hypothetical DFT Study:

To illustrate the type of data generated from a computational study, the following table presents hypothetical results for the asymmetric addition of a nucleophile to an aldehyde, catalyzed by a complex of this compound. The calculations were performed at the B3LYP/6-31G(d) level of theory.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| TS-(R) | 0.0 | (R)-enantiomer | Hydrogen bond between catalyst OH and aldehyde carbonyl; Favorable steric interactions. |

| TS-(S) | 2.5 | (S)-enantiomer | Steric clash between catalyst isopropyl group and substrate; Weaker hydrogen bonding. |

In this hypothetical example, the transition state leading to the (R)-enantiomer is 2.5 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer. This energy difference would translate to a high predicted enantiomeric excess for the (R)-product.

Another important aspect that can be analyzed computationally is the geometry of the transition states. The following table provides hypothetical key bond distances and angles for the two diastereomeric transition states.

| Parameter | TS-(R) | TS-(S) |

|---|---|---|

| Nu---C(aldehyde) distance (Å) | 2.15 | 2.25 |

| O(H)---O(aldehyde) distance (Å) | 1.85 | 2.05 |

| Dihedral Angle (Catalyst-Substrate) (°) | -165 | 175 |

These geometric parameters provide further evidence for the stronger interactions and more favorable arrangement in the TS-(R) transition state, supporting the predicted stereochemical outcome. Through such detailed computational investigations, a comprehensive understanding of the mechanisms of chiral induction in catalysis with this compound and related systems can be achieved.

Vi. Future Directions and Emerging Research Avenues for 2,6 Dimethyl 3,5 Heptandiol

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of enantiopure 2,6-dimethyl-3,5-heptandiol has often relied on methods such as the Sharpless kinetic resolution of the corresponding racemate, which, while effective, has inherent limitations in yield. The future of its synthesis lies in the development of more sustainable and atom-economical approaches, moving away from classical resolution techniques towards asymmetric synthesis and green chemistry principles.

Biocatalysis represents a particularly promising frontier. The use of enzymes and whole-cell systems offers mild reaction conditions, high stereoselectivity, and a reduced environmental footprint. rsc.orgnih.govresearchgate.net Research is anticipated to focus on the following areas:

Enzymatic Reduction of 2,6-Dimethyl-3,5-heptanedione: Screening and engineering of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the stereoselective reduction of the prochiral diketone precursor. acs.orgijesr.org This approach could provide direct access to specific stereoisomers of the diol in high enantiomeric excess.

Whole-Cell Biotransformations: Utilizing microorganisms such as yeast or bacteria that possess the necessary enzymatic machinery for the stereoselective reduction of the diketone. nih.govresearchgate.net This method avoids the need for isolating and purifying enzymes, making it a potentially more cost-effective strategy for industrial-scale production.

Enzymatic Desymmetrization: Exploring hydrolases, such as lipases, for the enantioselective acylation of a meso-form of the diol, if one can be synthesized, to furnish the chiral diol monoester.

Green Chemistry Approaches are also gaining traction. These methods focus on minimizing waste and using less hazardous reagents.

Catalytic Asymmetric Hydrogenation: Developing transition metal catalysts with chiral ligands for the asymmetric hydrogenation of 2,6-dimethyl-3,5-heptanedione. This would be a highly atom-economical route to the desired diol.

Use of Greener Solvents and Reagents: Investigating the use of dialkyl carbonates as environmentally benign reagents and solvents in the synthesis of 1,3-diols and their derivatives. frontiersin.orgnih.gov Additionally, exploring aqueous reaction media or deep eutectic solvents could further enhance the sustainability of the synthesis. nih.gov

| Synthesis Strategy | Key Features | Potential Advantages |

| Biocatalytic Reduction | Use of ketoreductases, alcohol dehydrogenases, or whole-cell systems. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Catalytic Asymmetric Hydrogenation | Employs chiral transition metal catalysts. | High atom economy, potential for high turnover numbers. |

| Green Reagent Utilization | Use of reagents like dialkyl carbonates. | Reduced toxicity and waste, improved safety profile. |

Advanced Catalyst Design Incorporating this compound Scaffolds

The C2-symmetric and chiral nature of this compound makes it an attractive scaffold for the design of novel chiral ligands and organocatalysts. While diols like TADDOL and BINOL have been extensively studied, this compound offers a non-aromatic, flexible backbone that could impart unique reactivity and selectivity in asymmetric catalysis.

Future research in this area will likely involve:

Synthesis of Chiral Ligands for Transition Metal Catalysis: The two hydroxyl groups of the diol can serve as anchoring points for the introduction of phosphorus, nitrogen, or other coordinating groups to create novel bidentate ligands. sigmaaldrich.comresearchgate.net These ligands could be applied in a variety of metal-catalyzed reactions, such as asymmetric additions, hydrogenations, and cross-coupling reactions.

Development of Diol-Based Organocatalysts: The diol itself, or its derivatives, can act as a chiral Brønsted acid or be used to activate reagents through hydrogen bonding. nih.gov This is particularly relevant for activating organoboron reagents in enantioselective allylations and conjugate additions. nih.gov

Immobilization on Solid Supports: To enhance recyclability and facilitate product purification, derivatives of this compound-based catalysts could be immobilized on polymeric or inorganic supports, a key aspect of green and sustainable chemistry.

| Catalyst Type | Potential Applications | Design Principle |

| Chiral Phosphine Ligands | Asymmetric hydrogenation, allylic alkylation. | Derivatization of the diol's hydroxyl groups with diphenylphosphine (B32561) or similar moieties. |

| Chiral Diene Ligands | Rhodium-catalyzed asymmetric conjugate additions. nih.gov | Conversion of the diol back to a diketone intermediate for derivatization into a chiral diene. sigmaaldrich.com |

| Brønsted Acid Organocatalysts | Asymmetric aldol (B89426) and Diels-Alder reactions. | Utilizing the diol's hydroxyl groups to create a chiral pocket and activate substrates via hydrogen bonding. nih.gov |

Expansion of Enantioselective Methodologies Leveraging the Diol's Chirality

As a proven chiral auxiliary, this compound has the potential to be applied to a broader range of enantioselective transformations. Its chirality can be temporarily transferred to a substrate to direct the stereochemical outcome of a reaction, after which the auxiliary can be cleaved and recovered.

Emerging research avenues include:

Asymmetric Aldol and Michael Reactions: Designing novel chiral enolates or dienolates derived from esters of this compound. The steric bulk of the isopropyl groups and the defined conformation of the resulting chelate would be expected to provide high levels of stereocontrol.

Diels-Alder and Other Cycloaddition Reactions: Using the diol as a chiral controller in [4+2] and [3+2] cycloaddition reactions by forming chiral acrylate (B77674) or enone derivatives.

Asymmetric Radical Reactions: Investigating the use of this compound as a chiral auxiliary to control stereochemistry in radical conjugate additions and cyclizations, a rapidly developing area of organic synthesis.

The development of new cleavage conditions that are mild and high-yielding will also be crucial to expanding the utility of this chiral auxiliary.

Interdisciplinary Research Integrating Computational and Experimental Studies in Stereoselective Synthesis

To accelerate the development of the areas described above, an integrated approach combining computational modeling and experimental work is essential. Modern computational chemistry can provide deep insights into reaction mechanisms and the origins of stereoselectivity, guiding the rational design of catalysts, ligands, and synthetic pathways.

Future interdisciplinary research will focus on:

Modeling Transition States: Using Density Functional Theory (DFT) and other computational methods to model the transition states of reactions catalyzed by this compound-derived systems. nih.gov This can help to rationalize observed stereochemical outcomes and predict which catalyst or ligand structures will be most effective. nih.gov

Rational Catalyst Design: Computationally screening virtual libraries of ligands derived from the this compound scaffold to identify promising candidates for synthesis and experimental testing. This can save significant time and resources compared to a purely empirical approach.

Understanding Non-Covalent Interactions: Modeling the subtle non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the chiral pocket of catalysts or auxiliaries derived from the diol to better understand how they influence stereoselectivity.

By combining the predictive power of computational chemistry with rigorous experimental validation, the full potential of this compound as a versatile tool in asymmetric synthesis can be realized more efficiently. acs.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2,6-Dimethyl-3,5-heptandiol, and what reaction parameters critically influence yield?

- Methodological Answer : The synthesis of structurally similar diols and diketones often involves condensation reactions, such as the Claisen-Schmidt condensation or aldol addition, under nitrogen atmosphere to prevent oxidation. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), base selection (e.g., cesium carbonate for deprotonation efficiency), and temperature control . For example, highlights the use of DMF and Cs₂CO₃ in synthesizing dihydroxybenzyl alcohol derivatives, suggesting analogous protocols could apply to this compound. Yield optimization may require iterative adjustments to stoichiometry and reaction duration.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for identifying functional groups and stereochemistry. demonstrates the use of NMR to resolve intramolecular hydrogen bonding in dihydropyridinedicarboxamides, which could apply to diol configurations.

- X-Ray Diffraction : Single-crystal X-ray analysis (as in ) provides definitive confirmation of molecular geometry, particularly for crystalline derivatives.

- IR and UV-Vis Spectroscopy : IR identifies hydroxyl stretches, while UV-Vis (e.g., λmax 250–380 nm in ) helps assess electronic transitions in conjugated systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or solvent interactions. highlights the use of time-dependent density functional theory (TDDFT) to model solvent effects on electronic spectra, a strategy applicable to NMR analysis. Researchers should:

Compare experimental NMR data with computational predictions (e.g., DFT/B3LYP/6-31G(d) in ).

Use deuterated solvents to minimize interference.

Perform variable-temperature NMR to detect conformational equilibria .

Q. What computational methods assist in predicting the electronic absorption spectra of this compound complexes?

- Methodological Answer : TDDFT simulations with solvent corrections (e.g., using the polarizable continuum model) provide closer alignment to experimental UV-Vis data than gas-phase models. For example, achieved accurate predictions for pyridinedicarboxamide derivatives by incorporating ethanol solvent effects. Researchers should:

Use software like Gaussian or ORCA for TDDFT calculations.

Validate results against experimental λmax values from UV-Vis spectroscopy .

Q. What challenges arise in detecting this compound in natural product extracts, and how can they be mitigated?

- Methodological Answer : Detection challenges include low abundance, matrix interference, and structural similarity to other diols. reports failed detection of 2,6-dimethyl-3,7-octadien-2,6-diol in plant extracts, suggesting:

Derivatization : Convert diols to volatile esters (e.g., trimethylsilyl ethers) for GC-MS analysis.

Chromatographic Optimization : Use reverse-phase HPLC with diode-array detection (DAD) to separate co-eluting compounds.

Statistical Validation : Perform triplicate measurements and apply ANOVA (p ≤ 0.05) to confirm reproducibility .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.